(2E)-2-(4-cyanobenzylidene)-N-(4-methylphenyl)hydrazinecarbothioamide
(2E)-2-(4-cyanobenzylidene)-N-(4-methylphenyl)hydrazinecarbothioamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1029809
InChI:
InChI=1S/C16H14N4S/c1-12-2-8-15(9-3-12)19-16(21)20-18-11-14-6-4-13(10-17)5-7-14/h2-9,11H,1H3,(H2,19,20,21)/b18-11+
SMILES:
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)C#N
Molecular Formula:
C16H14N4S
Molecular Weight:
294.4 g/mol
(2E)-2-(4-cyanobenzylidene)-N-(4-methylphenyl)hydrazinecarbothioamide
CAS No.:
Cat. No.: VC1029809
Molecular Formula: C16H14N4S
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N4S |
|---|---|
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 1-[(E)-(4-cyanophenyl)methylideneamino]-3-(4-methylphenyl)thiourea |
| Standard InChI | InChI=1S/C16H14N4S/c1-12-2-8-15(9-3-12)19-16(21)20-18-11-14-6-4-13(10-17)5-7-14/h2-9,11H,1H3,(H2,19,20,21)/b18-11+ |
| Standard InChI Key | RIFKYNZMOQLNNM-WOJGMQOQSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)C#N |
| SMILES | CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator